2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide
Description
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide is a complex organic compound that features a pyrimidine ring, a thietan-3-yloxy group, and a hydrazide linkage
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c1-12-8-13(2)22-19(21-12)27-14(3)18(24)23-20-9-15-4-6-16(7-5-15)25-17-10-26-11-17/h4-9,14,17H,10-11H2,1-3H3,(H,23,24)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVPUMRXKJKZLC-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC=C(C=C2)OC3CSC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Thietan-3-yloxy Group Introduction: The thietan-3-yloxy group is introduced via nucleophilic substitution reactions, often using thietan-3-ol and appropriate halides.
Hydrazide Formation: The hydrazide linkage is formed by reacting hydrazine derivatives with carboxylic acids or their derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to amines.
Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: The unique structural features of the compound make it useful in the design of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring and the hydrazide linkage are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]propanehydrazide is unique due to the presence of the thietan-3-yloxy group and the specific hydrazide linkage
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
